molecular formula C10H11NO2 B12943444 1-Amino-2-phenylcyclopropanecarboxylic acid, cis- CAS No. 3200-80-4

1-Amino-2-phenylcyclopropanecarboxylic acid, cis-

Cat. No.: B12943444
CAS No.: 3200-80-4
M. Wt: 177.20 g/mol
InChI Key: MRUPFDZGTJQLCH-WPRPVWTQSA-N
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Description

Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with significant interest in various fields of chemistry and biology. This compound is known for its unique structural features, including a cyclopropane ring, which imparts rigidity and distinct stereochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes, such as the alkylation of glycine equivalents and cyclopropanation reactions, optimized for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted cyclopropane derivatives.

Scientific Research Applications

Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing substrate binding. This compound may also interact with receptors and ion channels, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-Aminocyclopropanecarboxylic Acid: A simpler analog without the phenyl group.

    2-Phenylcyclopropanecarboxylic Acid: Lacks the amino group, affecting its reactivity and applications.

    Cyclopropane Amino Acids: A broader class of compounds with varying substituents on the cyclopropane ring.

The uniqueness of Rel-(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

3200-80-4

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(1S,2S)-1-amino-2-phenylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H11NO2/c11-10(9(12)13)6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)/t8-,10-/m0/s1

InChI Key

MRUPFDZGTJQLCH-WPRPVWTQSA-N

Isomeric SMILES

C1[C@H]([C@@]1(C(=O)O)N)C2=CC=CC=C2

Canonical SMILES

C1C(C1(C(=O)O)N)C2=CC=CC=C2

Origin of Product

United States

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